2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S/c1-10-6-7-24-13(8-10)22-15(23-16(24)26)27-9-14(25)21-12-4-2-11(3-5-12)17(18,19)20/h2-8H,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVHKAXGWQYMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Bioorganic Chemistry: It is used in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-quinolizine derivatives: These compounds share a similar core structure and have comparable biological activities.
Pyrido[1,2-a]pyrimidine derivatives: These compounds also feature a fused heterocyclic system and are used in similar applications.
Uniqueness
What sets 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Biological Activity
The compound 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 354.43 g/mol. It features a pyrido[1,2-a][1,3,5]triazin core structure substituted with a sulfanyl group and a trifluoromethyl phenyl group.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds containing similar structural motifs. For instance, derivatives of pyrido[1,2-a][1,3,5]triazin have shown promising results against various cancer cell lines. A study demonstrated that compounds with similar structures exhibited moderate cytotoxicity against colon carcinoma cell lines (HCT-116), indicating potential as antitumor agents .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 18.17 |
| Compound B | HCT-116 | 30.14 |
| Compound C | HCT-116 | 27.54 |
| Target Compound | HCT-116 | TBD |
The proposed mechanism of action for similar compounds includes the inhibition of specific enzymes involved in cancer cell proliferation and survival. For example, some derivatives have been shown to inhibit topoisomerases and induce apoptosis in cancer cells. The presence of the sulfanyl group may enhance the interaction with biological targets, increasing efficacy .
Study 1: Synthesis and Evaluation
A comprehensive study synthesized various derivatives of pyrido[1,2-a][1,3,5]triazin and evaluated their biological activities. Among these derivatives, those structurally related to the target compound exhibited significant antitumor activity in vitro. The study emphasized structure-activity relationships (SAR) that could guide future modifications for improved potency and selectivity .
Study 2: In Vivo Efficacy
In vivo studies using animal models demonstrated that certain derivatives could significantly reduce tumor size when administered at specific doses. These findings support the potential application of such compounds in therapeutic settings for cancer treatment. The target compound's unique substituents may further enhance its therapeutic index compared to existing treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
